AZD8848

Description

Properties

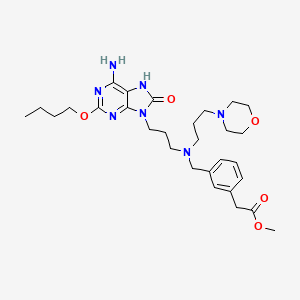

IUPAC Name |

methyl 2-[3-[[3-(6-amino-2-butoxy-8-oxo-7H-purin-9-yl)propyl-(3-morpholin-4-ylpropyl)amino]methyl]phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H43N7O5/c1-3-4-16-41-28-32-26(30)25-27(33-28)36(29(38)31-25)13-7-12-35(11-6-10-34-14-17-40-18-15-34)21-23-9-5-8-22(19-23)20-24(37)39-2/h5,8-9,19H,3-4,6-7,10-18,20-21H2,1-2H3,(H,31,38)(H2,30,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFIBEHSXLKJGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=NC(=C2C(=N1)N(C(=O)N2)CCCN(CCCN3CCOCC3)CC4=CC=CC(=C4)CC(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H43N7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866269-28-5 | |

| Record name | AZD-8848 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866269285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-8848 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14868 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-[[[3-(6-amino-2-butoxy-7,8-dihydro-8-oxo-9H-purin-9-yl)propyl][3-(4-morpholinyl)propyl]amino]methyl]-benzeneacetic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZD-8848 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/322ZMR6920 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of AZD8848 in Asthma

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of AZD8848, a novel Toll-like receptor 7 (TLR7) agonist, in the context of asthma. The information is compiled from preclinical and clinical studies to elucidate its therapeutic potential.

Core Concept: TLR7 Agonism and Immune Modulation in Asthma

Allergic asthma is predominantly characterized by a T-helper type 2 (Th2) inflammatory response. This compound is a TLR7 agonist designed to counteract this by stimulating a Th1-polarized immune response. The fundamental hypothesis is that by activating TLR7, this compound can up-regulate Th1 responses and consequently down-regulate the dominant Th2 responses to allergens.[1][2] This immune modulation is expected to reduce allergen responsiveness and alleviate asthma symptoms.[1]

This compound has been developed as an "antedrug," a metabolically labile ester that is topically active but is rapidly hydrolyzed by butyrylcholinesterase to a significantly less active metabolite upon entering the systemic circulation.[3] This design aims to minimize systemic side effects, such as influenza-like symptoms, which can be associated with systemic induction of type I interferons.[4]

Signaling Pathway of this compound

The proposed signaling cascade initiated by this compound is outlined below. Upon binding to TLR7, predominantly expressed on plasmacytoid dendritic cells (pDCs) and B cells within the endosome, this compound triggers a signaling pathway that leads to the activation of transcription factors, including NF-κB. This results in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines like IL-12. These, in turn, promote the differentiation of naive T cells into Th1 cells, which are critical for antiviral and antibacterial immunity and can suppress the Th2 cell-mediated allergic inflammation characteristic of asthma.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the key quantitative findings from in vitro, preclinical, and clinical investigations of this compound.

Table 1: In Vitro Potency of this compound

| Assay | Cell Type | Parameter | Value |

| IFNα Induction | Human PBMCs | EC50 | 4 nM |

| IL-5 Inhibition (PHA stimulated) | Human T cells | IC50 | 0.2-1.0 nM |

| IL-5 Inhibition (Antigen presentation) | Human T cells | IC50 | 0.2-1.0 nM |

| TLR8 Activity | Human TLR8 | Activity | No activity up to 10 µM |

Table 2: Clinical Efficacy of Intranasal this compound in Mild Allergic Asthma (NCT00999466)

| Outcome Measure | Time Point | This compound (60 µg) vs. Placebo | p-value |

| Average Late Asthmatic Response (LAR) fall in FEV1 | 1 week post-treatment | 27% reduction | 0.035 |

| Average Late Asthmatic Response (LAR) fall in FEV1 | 4 weeks post-treatment | Not sustained | Not clinically significant |

| Post-allergen Airway Hyper-responsiveness (AHR) to methacholine | 1 week post-treatment | Attenuated (Treatment ratio: 2.20) | 0.024 |

| Post-allergen Airway Hyper-responsiveness (AHR) to methacholine | 4 weeks post-treatment | No effect | - |

| Sputum Eosinophils and Th2 Cytokines | 1 week post-treatment | No significant difference | - |

Experimental Protocols

A summary of the methodologies for the key experiments is provided below.

In Vitro Potency Assays

-

IFNα Induction: Human peripheral blood mononuclear cells (PBMCs) were stimulated with varying concentrations of this compound. The concentration of IFNα in the supernatant was measured to determine the EC50.

-

IL-5 Inhibition: Human T cells were stimulated either polyclonally with phytohaemagglutinin (PHA) or via antigen presentation. The inhibitory effect of different concentrations of this compound on IL-5 production was measured to determine the IC50.

-

TLR Selectivity: The activity of this compound was tested against human TLR8 and other human TLRs in recombinant human embryonic kidney (HEK) reporter cells to confirm selectivity for TLR7.

Rat Allergy Model

While specific details of the rat allergy model are not extensively published, the general protocol likely involved sensitizing rats to an allergen to induce an allergic phenotype. Subsequently, this compound was administered, and the efficacy was assessed by measuring relevant endpoints, which may have included bronchoalveolar lavage fluid (BALF) cell counts, cytokine levels, and airway hyper-responsiveness. The study noted that weekly lung dosing showed efficacy 26 days beyond the final dose.

Clinical Trial in Mild Allergic Asthma (NCT00999466)

-

Study Design: A double-blind, randomised, parallel-group study.

-

Participants: 51 patients with mild-to-moderate allergic asthma with a confirmed late asthmatic response (LAR).

-

Intervention: Intranasal administration of this compound (60 µg) or placebo, once-weekly for 8 weeks.

-

Efficacy Assessments:

-

Allergen Challenge: Performed at baseline and at 1 and 4 weeks after the last dose.

-

Primary Outcome: The late asthmatic response (LAR), measured as the fall in forced expiratory volume in 1 second (FEV1).

-

Secondary Outcomes: The early asthmatic response (EAR), and allergen-induced airway hyper-responsiveness (AHR) assessed by methacholine challenge (PC20).

-

-

Biomarker Analysis: Blood and sputum samples were collected to measure cytokines and inflammatory cell counts, including eosinophils.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the workflow of the clinical trial and the logical relationship of this compound's mechanism of action.

Summary and Future Directions

This compound, a TLR7 agonist antedrug, has demonstrated a capacity to modulate allergen-induced responses in the lower airways of patients with mild allergic asthma following intranasal administration. The mechanism is believed to be a rebalancing of the immune response from a pro-allergic Th2 phenotype towards a Th1 phenotype. Clinical data supports this with a significant reduction in the late asthmatic response and airway hyper-responsiveness one week after an 8-week treatment course. However, these effects were not sustained at four weeks post-treatment, suggesting the need for further investigation into optimal dosing regimens and the long-term immunological impact. The lack of a significant effect on sputum eosinophils and Th2 cytokines in the clinical study warrants further exploration to fully elucidate the downstream cellular and molecular effects in the lung. Despite the antedrug design to limit systemic effects, repeated inhalation dosing in healthy volunteers led to influenza-like symptoms, indicating that local induction of type I interferons can have systemic consequences. This highlights a key challenge in the development of inhaled TLR agonists for asthma therapy. Future research should focus on optimizing the therapeutic window to maximize local efficacy while minimizing systemic side effects.

References

- 1. Effects of the Toll-like receptor 7 (TLR7) agonist, this compound, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Effects of the Toll-like receptor 7 (TLR7) agonist, this compound, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]

AZD8848: A Technical Overview of its Toll-like Receptor 7 (TLR7) Agonist Selectivity Profile

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of AZD8848, a potent and selective agonist of Toll-like Receptor 7 (TLR7). This compound was developed as an "antedrug" for localized administration, such as inhalation, to treat diseases like asthma by modulating the immune response while minimizing systemic side effects.[1][2][3][4] Its design incorporates a metabolically labile ester, which is rapidly hydrolyzed in plasma to a significantly less active carboxylic acid metabolite, thereby confining its primary pharmacological activity to the site of application.[2]

Quantitative Selectivity and Potency Data

The selectivity of this compound for TLR7 has been established across various in vitro assays. The compound demonstrates high potency for human and rat TLR7 with no significant activity observed at other human Toll-like receptors, most notably the closely related TLR8.

Table 1: In Vitro Potency of this compound

| Assay Description | Species | Cell/System Type | Parameter | Value |

| TLR7 Activation (NF-κB Reporter) | Human | HEK293 Cells | pEC₅₀ | 7.0 |

| TLR7 Activation | Rat | Recombinant | pEC₅₀ | 6.6 |

| IFNα Induction | Human | Peripheral Blood Mononuclear Cells (PBMCs) | EC₅₀ | 4 nM |

| IL-5 Inhibition | Human | T-Cells (Polyclonally or Antigen Stimulated) | IC₅₀ | 0.2 - 1.0 nM |

Table 2: TLR Selectivity Profile of this compound

| Target | Species | Result | Concentration Tested |

| TLR8 | Human | No Activity | Up to 10 µM |

| Other TLRs | Human | No Activity | Not specified |

Table 3: Potency Comparison of this compound and its Acid Metabolite (AZ12432045)

| Assay Description | Species | Parameter | Potency Fold-Difference (Metabolite vs. This compound) |

| TLR7 Activation (NF-κB Reporter) | Human | Potency | >100-fold less active |

| IFNα Induction (PBMCs) | Human | Activity | >1000-fold less active |

| IL-5 Inhibition (T-Cells) | Human | Activity | >1000-fold less active |

Key Experimental Protocols

The quantitative data presented above were derived from a series of specific cellular and biochemical assays designed to characterize the potency and selectivity of TLR7 agonists.

TLR7 and TLR8 Reporter Gene Assays

This assay is fundamental for determining agonist activity at specific TLRs and for assessing selectivity.

-

Objective: To quantify the activation of human TLR7 and TLR8 by this compound.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected to express a single human TLR (e.g., TLR7 or TLR8).

-

Reporter System: The cells are also engineered with a reporter gene, typically Secreted Embryonic Alkaline Phosphatase (SEAP) or luciferase, under the control of a promoter responsive to Nuclear Factor-kappa B (NF-κB).

-

Procedure:

-

HEK293 cells expressing the target TLR are plated in multi-well plates.

-

Cells are incubated with varying concentrations of this compound, a reference agonist (e.g., R848), and a vehicle control for a set period (e.g., 24 hours).

-

Following incubation, the cell culture supernatant is collected.

-

The activity of the reporter enzyme (SEAP) is measured using a colorimetric or chemiluminescent substrate.

-

Data is normalized to the maximal response induced by the reference agonist, and concentration-response curves are generated to calculate EC₅₀ values.

-

-

Selectivity Determination: To determine selectivity, the same protocol is followed using HEK293 cells that express other TLRs, such as TLR8. A lack of reporter gene activation, even at high concentrations (e.g., 10 µM), indicates selectivity for TLR7.

IFNα Induction in Human PBMCs

This functional assay measures a key downstream biological consequence of TLR7 activation in primary immune cells.

-

Objective: To measure the potency of this compound in inducing Type I interferon (IFNα) production.

-

Cells: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy human donor blood via density gradient centrifugation. Plasmacytoid dendritic cells (pDCs) within the PBMC population are the primary producers of IFNα in response to TLR7 agonism.

-

Procedure:

-

Isolated PBMCs are cultured in appropriate media.

-

Cells are stimulated with a range of this compound concentrations for a specified time.

-

After stimulation, the cell culture supernatant is harvested.

-

The concentration of IFNα in the supernatant is quantified using a specific immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

-

EC₅₀ values are determined from the resulting concentration-response data.

-

IL-5 Inhibition Assay

This assay assesses the ability of this compound to modulate T-helper type 2 (Th2) cytokine responses, which is relevant to its therapeutic potential in allergic diseases.

-

Objective: To quantify the inhibition of IL-5 production from activated T-cells.

-

Cells: Human T-cells, often within a PBMC population.

-

Procedure:

-

T-cells are stimulated to produce Th2 cytokines like IL-5. This can be achieved through polyclonal stimulation with agents like Phytohaemagglutinin (PHA) or through specific antigen presentation.

-

The stimulated cells are co-incubated with various concentrations of this compound.

-

After an incubation period, the concentration of IL-5 in the cell culture supernatant is measured by ELISA.

-

The inhibitory concentration (IC₅₀) is calculated by plotting the percentage of IL-5 inhibition against the concentration of this compound.

-

Visualizations: Pathways and Processes

TLR7 Signaling Pathway

The following diagram illustrates the canonical signaling cascade initiated by the activation of TLR7 in the endosome of a plasmacytoid dendritic cell.

Caption: Canonical TLR7 signaling pathway initiated by this compound.

Experimental Workflow for Selectivity Profiling

This flowchart outlines the systematic process used to confirm that a compound's activity is specific to the intended target receptor.

Caption: Experimental workflow for determining TLR7 agonist selectivity.

This compound Antedrug Principle

This diagram illustrates the core pharmacological concept behind this compound: delivering localized activity while ensuring systemic safety through rapid metabolic inactivation.

Caption: The 'antedrug' mechanism of action for this compound.

References

- 1. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]

- 2. Effects of the Toll-like receptor 7 (TLR7) agonist, this compound, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tolerability in man following inhalation dosing of the selective TLR7 agonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]

AZD8848: A Technical Overview of its Antedrug Properties and Metabolism

For Researchers, Scientists, and Drug Development Professionals

AZD8848 is a potent and selective Toll-like receptor 7 (TLR7) agonist designed as an "antedrug" for the treatment of asthma and allergic rhinitis.[1][2][3][4] The core principle of its design is to elicit a therapeutic effect locally in the lungs while minimizing systemic exposure and associated side effects.[1] This is achieved through rapid metabolism into a significantly less active metabolite upon entering systemic circulation. This technical guide provides an in-depth analysis of the antedrug properties and metabolism of this compound, compiling available data from preclinical and clinical studies.

Core Antedrug and Pharmacological Properties

This compound is an 8-oxoadenine acid methyl ester that acts as a TLR7 agonist. Its mechanism of action involves the induction of type I interferons, which can inhibit the T-helper type 2 (Th2) inflammatory responses characteristic of asthma. The antedrug strategy is critical to its design, aiming to confine its pharmacological activity to the site of administration—the lungs.

Quantitative In Vitro Activity

The potency and selectivity of this compound and its primary metabolite, AZ12432045, have been characterized in various in vitro cellular assays. The following table summarizes the key quantitative data.

| Parameter | This compound | AZ12432045 (Acid Metabolite) | Target/Assay |

| EC50 | 4 nM | >1000-fold less active | IFNα induction from human PBMCs |

| IC50 | 0.2–1.0 nM | >1000-fold less active | IL-5 inhibition (polyclonal or antigen stimulation) |

| TLR8 Activity | No activity up to 10 µM | Not specified | Human TLR8 |

| Plasma Half-life | <0.3 minutes | Not applicable | Human and Rat Plasma |

Metabolism and Pharmacokinetics

The defining characteristic of this compound as an antedrug is its rapid systemic inactivation. This metabolically labile ester is quickly hydrolyzed by butyrylcholinesterase in the plasma to its carboxylic acid metabolite, AZ12432045, which is substantially less potent.

Preclinical Pharmacokinetics in Rats

Following intratracheal administration in Brown Norway rats, this compound is rapidly cleared from the lungs, with less than 10% of the dose remaining after 7 minutes. The highest detected plasma concentration of the parent drug was 2 nM at 5 minutes post-dose, underscoring its short in vivo half-life of approximately 0.2 minutes in rat blood. The presence of the acid metabolite in the blood confirmed the rapid, plasma esterase-mediated metabolism.

Clinical Pharmacokinetics in Humans

Clinical studies in healthy volunteers involving inhalation of this compound demonstrated the success of the antedrug design. Direct measurement of this compound in plasma was only possible in a few samples within 10 minutes of dosing, with a maximal detected level below 0.1 nmol/L, a concentration that is 1000-fold below the in vitro EC50 for human TLR7 stimulation. In contrast, the less active acid metabolite peaked in plasma approximately 15 minutes after the last dose and then rapidly declined to undetectable levels.

| Parameter | Value | Species | Study Details |

| Plasma Half-life | <0.3 minutes | Human | In vitro plasma incubation |

| Plasma Half-life | ~0.2 minutes | Rat | In vivo, following intratracheal administration |

| Peak Plasma Concentration (Parent) | <0.1 nmol/L | Human | Following single inhaled dose |

| Peak Plasma Concentration (Metabolite) | Peaked at 15 min post-dose | Human | Following 8 weekly intranasal doses |

| Lung Residence Time | <10% remaining at 7 min | Rat | Following intratracheal administration |

Signaling Pathway and Experimental Workflows

The therapeutic and adverse effects of this compound are intrinsically linked to its activation of the TLR7 signaling pathway and the subsequent physiological responses.

Caption: this compound mechanism of action and metabolic fate.

The diagram above illustrates the intended localized action of this compound in the lung and its rapid systemic inactivation. While the parent drug's systemic action is limited, locally produced mediators like Type I interferons can spill over into the circulation, leading to systemic effects.

Caption: Generalized workflow for this compound clinical trials.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the key experimental protocols employed in the evaluation of this compound.

In Vitro Cellular Potency Assays

-

Objective: To determine the in vitro potency of this compound and its metabolite.

-

IFNα Induction Assay:

-

Human peripheral blood mononuclear cells (PBMCs) were incubated with a range of concentrations of this compound or its metabolite.

-

Supernatants were collected after 24 hours.

-

IFNα concentration was determined by ELISA.

-

The EC50 value, the concentration giving 50% of the maximal effect, was calculated.

-

-

IL-5 Inhibition Assay:

-

PBMCs were stimulated with phytohaemagglutinin (PHA) for 2 days or with the allergen Der p 1 for 7 days in the presence of varying concentrations of the test compound.

-

The level of IL-5 inhibition was compared to the stimulus alone.

-

The IC50 value, the molar concentration causing 50% inhibition, was determined.

-

-

TLR Selectivity Assay:

-

Human embryonic kidney (HEK) cells engineered to express specific human TLRs (e.g., TLR7, TLR8) and an NF-κB-driven secretory alkaline phosphatase reporter gene were used.

-

Cells were incubated with the compound.

-

Activity was calculated from the release of the reporter enzyme.

-

Animal Model Pharmacokinetics and Efficacy

-

Objective: To assess the in vivo pharmacokinetics and efficacy of this compound in a relevant animal model of allergy.

-

Model: Ovalbumin (OVA)-sensitized and challenged Brown Norway rats.

-

Pharmacokinetics Protocol:

-

This compound (0.3 mg/kg) was administered intratracheally.

-

Blood samples were collected at various time points. To prevent ex vivo degradation, samples were stabilized with the esterase inhibitor sodium fluoride (NaF).

-

Plasma concentrations of this compound and its acid metabolite were determined using mass spectrometry.

-

-

Efficacy Protocol:

-

Sensitized rats were challenged with OVA.

-

This compound was delivered to the lungs 24 hours before and 24 hours after the OVA challenge.

-

Bronchoalveolar lavage (BAL) was performed to measure eosinophilia and IL-13 levels.

-

Human Clinical Trials

-

Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of inhaled/intranasal this compound in humans.

-

Study Designs: Double-blind, placebo-controlled, randomized, single ascending dose (SAD) and multiple ascending dose (MAD) studies were conducted in healthy volunteers and patients with mild asthma (e.g., NCT01560234, NCT01818869, NCT00999466).

-

Dosing Protocol:

-

Inhalation: Single or multiple doses (e.g., up to 30 µg) delivered via a nebulizer.

-

Intranasal: Once-weekly doses (e.g., 60 µg) for a specified duration (e.g., 8 weeks).

-

-

Pharmacokinetic Sampling:

-

Plasma samples were collected at predefined time points post-dosing.

-

Due to rapid hydrolysis, samples for measuring the parent compound required immediate stabilization. For routine analysis, the concentration of the acid metabolite was measured as a surrogate for systemic exposure.

-

-

Pharmacodynamic Assessments:

-

Sputum Induction: Sputum was induced using standard methodology to measure local biomarkers like CXCL10.

-

Blood Biomarkers: Plasma levels of cytokines and chemokines (e.g., CXCL10) were measured.

-

Allergen Challenge: In patient studies, an inhaled allergen challenge was performed, and outcomes such as the late asthmatic response (LAR), measured by the fall in Forced Expiratory Volume in 1 second (FEV1), were assessed.

-

-

Safety Monitoring: Assessment of adverse events, including influenza-like symptoms, vital signs, and body temperature.

Conclusion

This compound exemplifies the antedrug concept, demonstrating potent, localized TLR7 agonism with minimal systemic exposure of the active parent compound. Its rapid hydrolysis to a significantly less active metabolite is a key feature of its design. While this approach successfully limits the direct systemic activity of this compound, clinical findings indicate that locally induced mediators, such as type I interferons, can spill over into the systemic circulation, potentially causing dose-limiting influenza-like symptoms. This highlights a critical challenge for the development of inhaled immunomodulatory antedrugs: managing the systemic consequences of a localized pharmacological effect. Further research and development in this area will need to carefully balance local efficacy with the potential for systemic spillover of inflammatory mediators.

References

- 1. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. hra.nhs.uk [hra.nhs.uk]

- 4. Effects of the Toll-like receptor 7 (TLR7) agonist, this compound, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]

AZD8848: A TLR7 Agonist's Impact on the Th1/Th2 Immune Axis — A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD8848 is a potent and selective Toll-like receptor 7 (TLR7) agonist developed as an antedrug for the treatment of allergic diseases, such as asthma. The therapeutic rationale for this compound centers on its ability to modulate the T-helper (Th) cell balance, specifically by promoting a Th1-type immune response while suppressing the dominant Th2-type response characteristic of allergic inflammation. This guide provides a comprehensive technical overview of the preclinical and clinical data surrounding this compound's effect on the Th1/Th2 balance, detailing its mechanism of action, summarizing key quantitative findings, and outlining the experimental protocols employed in its evaluation.

Introduction: The Th1/Th2 Paradigm in Allergic Disease

Allergic diseases are immunologically characterized by a skewed Th2 response, leading to the production of cytokines such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13). These cytokines orchestrate the key features of allergic inflammation, including IgE production, eosinophil activation and recruitment, and mucus hypersecretion. The Th1/Th2 hypothesis posits that a reciprocal relationship exists between Th1 and Th2 cells. Th1 cells, which are crucial for cellular immunity against intracellular pathogens, produce cytokines like Interferon-gamma (IFN-γ) that can inhibit the proliferation and function of Th2 cells. Therefore, a therapeutic strategy for allergic diseases involves shifting the immune response from a Th2-dominant to a more balanced or Th1-skewed state.

This compound: Mechanism of Action

This compound is a novel TLR7 agonist designed as an antedrug to restrict its activity to the site of administration, thereby minimizing systemic side effects.[1][2] TLR7 is an endosomal receptor primarily expressed on plasmacytoid dendritic cells (pDCs) and B cells, which recognizes single-stranded RNA viruses.

Signaling Pathway

Activation of TLR7 by this compound initiates a signaling cascade that culminates in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This pathway is pivotal to the subsequent modulation of the Th1/Th2 balance.

Preclinical Evidence

In Vitro Studies

In vitro assays using human peripheral blood mononuclear cells (PBMCs) have demonstrated the potent inhibitory effect of this compound on Th2 cytokine production.

| Assay Type | Cell Type | Stimulation | Key Finding | Reference |

| Cytokine Inhibition | Human PBMCs | Phytohaemagglutinin (PHA) | Inhibition of IL-5 production | [1] |

| IFN-α Induction | Human PBMCs | This compound | Induction of IFN-α | [1] |

In Vivo Studies: Brown Norway Rat Model of Allergic Asthma

The Brown Norway rat is a well-established model for studying Th2-mediated allergic airway inflammation. In this model, sensitization with ovalbumin (OVA) leads to a robust eosinophilic inflammatory response upon subsequent OVA challenge.

| Study Design | Treatment Regimen | Key Findings | Reference |

| Ovalbumin-sensitized Brown Norway rats | Intratracheal administration of this compound prior to OVA challenge | - Significant reduction in bronchoalveolar lavage (BAL) eosinophils- Reduction in BAL IL-13 levels | [2] |

Clinical Studies

Two key clinical trials have investigated the safety, tolerability, and efficacy of this compound in humans.

Study in Healthy Volunteers (NCT01560234, NCT01818869)

This study assessed the safety and pharmacodynamics of inhaled this compound in healthy subjects.

| Study Design | Dosage | Key Th1/Th2-Related Biomarker Findings | Reference |

| Randomized, double-blind, placebo-controlled, single and multiple ascending dose | Single doses up to 30 µg; multiple weekly doses of 30 µg | - Dose-dependent increase in sputum CXCL10 (a Th1-associated chemokine induced by IFN) - Increased expression of IFN-regulated genes in sputum cells |

Study in Patients with Mild Asthma (NCT00999466)

This study evaluated the effect of intranasal this compound on allergen-induced responses in patients with mild allergic asthma.

| Study Design | Dosage | Primary Efficacy Endpoint | Key Th1/Th2-Related Biomarker Findings | Reference |

| Randomized, double-blind, placebo-controlled, parallel-group | 60 µg intranasally once-weekly for 8 weeks | Reduction in the late asthmatic response (LAR) to allergen challenge | - No statistically significant change in sputum Th2 cytokines (IL-5, IL-13) or eosinophils. - A trend towards a reduction in sputum IL-5, IL-13, and eosinophils was observed 1 week after the last dose. |

Experimental Protocols

In Vitro IL-5 Inhibition Assay (Synthesized Protocol)

This protocol is a synthesized representation based on standard methodologies for assessing T-cell cytokine production.

Brown Norway Rat Allergic Asthma Model (Synthesized Protocol)

This protocol is a synthesized representation based on established methods for inducing allergic airway inflammation in Brown Norway rats.

Discussion and Future Directions

The available data consistently support the proposed mechanism of action for this compound as a modulator of the Th1/Th2 balance. Preclinical studies demonstrated a clear reduction in Th2-mediated inflammation. In humans, this compound effectively engaged its target, as evidenced by the induction of the Th1-associated chemokine CXCL10. While a statistically significant reduction in Th2 cytokines was not observed in the mild asthma patient study, the trend towards a decrease, coupled with the observed clinical benefit in reducing the late asthmatic response, suggests a clinically relevant, albeit modest, immunomodulatory effect.

Future research should focus on elucidating the dose-response relationship in more detail and exploring the potential of this compound in more severe asthma phenotypes. Additionally, further investigation into the downstream effects of type I interferon signaling in the lung microenvironment following this compound administration could provide valuable insights into its full therapeutic potential. The development of biomarkers to identify patients most likely to respond to TLR7 agonist therapy will also be crucial for the clinical advancement of this therapeutic class.

Conclusion

This compound represents a targeted immunomodulatory approach for the treatment of allergic diseases. By activating the TLR7 pathway, it promotes a shift from a pathogenic Th2 response towards a more balanced Th1/Th2 profile. While clinical efficacy has been demonstrated, further studies are required to optimize its therapeutic application and fully realize the potential of this innovative antedrug approach.

References

AZD8848: A TLR7 Agonist for Localized Type I Interferon Induction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD8848 is a potent and selective Toll-like receptor 7 (TLR7) agonist designed as an "antedrug" for localized therapeutic action, primarily investigated for respiratory conditions such as asthma and allergic rhinitis. Its mechanism of action centers on the stimulation of the innate immune system via TLR7, leading to the robust induction of type I interferons (IFNs) and subsequent modulation of the immune response. This guide provides a comprehensive overview of this compound, focusing on its role in the type I interferon induction pathway, supported by quantitative data, experimental methodologies, and detailed signaling pathway diagrams.

Introduction to this compound

Developed by AstraZeneca, this compound is an 8-oxoadenine acid methyl ester designed for topical or inhaled administration.[1] A key feature of this compound is its "antedrug" property; it is a metabolically labile ester that is highly active at the site of administration but is rapidly hydrolyzed by plasma esterases, specifically butyrylcholinesterase, into its constituent acid metabolite, AZ12432045.[1][2] This metabolite is significantly less potent, thereby minimizing systemic exposure and associated side effects.[1] This design aims to harness the therapeutic benefits of local TLR7 agonism, such as the inhibition of T-helper type 2 (Th2) responses, while avoiding the systemic influenza-like symptoms often associated with parenteral or oral TLR7 agonists.[3]

Core Mechanism of Action: TLR7-Mediated Type I Interferon Induction

This compound exerts its pharmacological effects by selectively binding to and activating TLR7, a key pattern recognition receptor (PRR) of the innate immune system. TLR7 is predominantly expressed in the endosomes of various immune cells, most notably plasmacytoid dendritic cells (pDCs). Upon activation by single-stranded RNA (ssRNA) viruses or synthetic agonists like this compound, TLR7 initiates a signaling cascade that culminates in the production of type I interferons, primarily IFN-α and IFN-β.

The signaling pathway is initiated within the endosome, where TLR7 dimerization occurs upon ligand binding. This conformational change facilitates the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88). The subsequent signaling complex, involving IRAK4, IRAK1, and TRAF6, leads to the activation of the transcription factor IRF7 (Interferon Regulatory Factor 7), a master regulator of type I IFN gene expression. Activated IRF7 translocates to the nucleus and binds to interferon-stimulated response elements (ISREs) in the promoter regions of type I IFN genes, driving their transcription.

The secreted type I interferons then act in an autocrine and paracrine manner, binding to the type I interferon receptor (IFNAR) on various cell types. This engagement activates the JAK-STAT signaling pathway, leading to the expression of a wide array of interferon-stimulated genes (ISGs). These ISGs are responsible for establishing an antiviral state and modulating the adaptive immune response, including the suppression of Th2-mediated inflammation.

Quantitative Data and In Vitro/In Vivo Activity

The following tables summarize the key quantitative data reported for this compound and its metabolite.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Species/Cell Type | Value | Reference |

| TLR7 Agonism | |||

| pEC50 (human TLR7) | Recombinant HEK reporter cells | 7.0 | |

| pEC50 (rat TLR7) | Recombinant HEK reporter cells | 6.6 | |

| EC50 (IFNα induction) | Human Peripheral Blood Mononuclear Cells (PBMCs) | 4 nM | |

| Inhibition of Th2 Response | |||

| IC50 (IL-5 inhibition, PHA-stimulated T cells) | Human T cells | 0.2 - 1.0 nM | |

| IC50 (IL-5 inhibition, antigen-presented T cells) | Human T cells | 0.2 - 1.0 nM | |

| Selectivity | |||

| Activity against human TLR8 | Up to 10 µM | No activity | |

| Metabolite Potency | |||

| AZ12432045 vs. This compound (human TLR7) | Recombinant HEK reporter cells | >100-fold less potent | |

| AZ12432045 vs. This compound (IFNα induction & IL-5 inhibition) | Human PBMCs & T cells | >1000-fold less active |

Table 2: Pharmacokinetic and In Vivo Efficacy Data

| Parameter | Model/Species | Dose/Route | Observation | Reference |

| Pharmacokinetics | ||||

| Half-life in human and rat plasma | In vitro | N/A | < 0.3 minutes | |

| Efficacy | ||||

| Suppression of ovalbumin (OVA) challenge | Brown Norway rat allergy model | 0.3 mg/kg (Intratracheal) | Dose-dependent suppression of eosinophilia and IL-13 in BAL | |

| Duration of effect | Brown Norway rat allergy model | Single dose | Efficacy lasting for up to 5 days | |

| Clinical Biomarkers | ||||

| CXCL10 induction in sputum | Healthy volunteers | 30 µg (Inhaled) | Statistically significant increase 24h after dosing | |

| Systemic IFN signal amplification | Healthy volunteers | Second inhaled dose (1 week later) | Amplified systemic interferon signal leading to flu-like symptoms | |

| Late Asthmatic Response (LAR) | Mild asthma patients | 60 µg (Intranasal, once-weekly for 8 weeks) | 27% reduction in FEV1 fall vs. placebo at 1 week post-treatment | |

| Airway Hyper-responsiveness (AHR) | Mild asthma patients | 60 µg (Intranasal, once-weekly for 8 weeks) | Attenuation of methacholine-induced AHR at 1 week post-treatment |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Potency Assays

-

TLR7 Reporter Assay:

-

Cell Line: Human Embryonic Kidney (HEK) cells stably co-transfected with human or rat TLR7 and a reporter gene (e.g., secreted alkaline phosphatase (SEAP) or luciferase) under the control of an NF-κB-inducible promoter.

-

Method: Cells are seeded in 96-well plates and incubated with increasing concentrations of this compound or the reference TLR7 agonist R848. After a defined incubation period (e.g., 16-24 hours), the activity of the reporter enzyme in the cell supernatant or cell lysate is measured.

-

Data Analysis: The concentration-response curves are plotted, and the pEC50 values are calculated.

-

-

IFNα Induction in Human PBMCs:

-

Cell Source: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Method: PBMCs are cultured in 96-well plates and stimulated with various concentrations of this compound for 24 hours.

-

Measurement: The concentration of IFNα in the cell culture supernatants is quantified using a specific enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: EC50 values for IFNα induction are determined from the dose-response curves.

-

-

T-cell IL-5 Inhibition Assay:

-

Cell Source: CD4+ T cells are isolated from human PBMCs.

-

Method: T cells are stimulated with either a polyclonal activator like phytohemagglutinin (PHA) or through antigen presentation in the presence of varying concentrations of this compound.

-

Measurement: After a 48-72 hour incubation period, the concentration of IL-5 in the culture supernatants is measured by ELISA.

-

Data Analysis: The IC50 for IL-5 inhibition is calculated.

-

In Vivo Rat Allergy Model

-

Animal Model: Ovalbumin (OVA)-sensitized and challenged Brown Norway rats.

-

Dosing: this compound is administered intratracheally 24 hours before and 24 hours after OVA challenge.

-

Endpoints: Bronchoalveolar lavage (BAL) is performed to collect fluid and cells from the lungs. Eosinophil counts in the BAL fluid are determined by microscopy. IL-13 levels in the BAL fluid are measured by ELISA.

-

Data Analysis: The dose-dependent effect of this compound on eosinophilia and IL-13 levels is evaluated.

Human Clinical Studies

-

Study Design: Double-blind, randomized, placebo-controlled trials in healthy volunteers and patients with mild asthma.

-

Dosing: this compound is administered via inhalation (nebulizer) or intranasally.

-

Biomarker Analysis:

-

Sputum Induction: Sputum is induced using hypertonic saline inhalation. CXCL10 levels are measured in the sputum supernatant.

-

Blood Sampling: Blood samples are collected at various time points to measure plasma levels of this compound's metabolite (AZ12432045) and systemic biomarkers like CXCL10.

-

-

Efficacy Endpoints (Asthma Patients):

-

Late Asthmatic Response (LAR): Assessed by the fall in Forced Expiratory Volume in 1 second (FEV1) following an allergen challenge.

-

Airway Hyper-responsiveness (AHR): Measured by methacholine challenge.

-

Visualizing the Core Pathways

The following diagrams illustrate the signaling pathway of this compound-mediated type I interferon induction and the experimental workflow for evaluating its efficacy.

Caption: this compound activates TLR7 in the endosome, leading to IRF7 activation and transcription of type I interferons.

References

The Discovery and Development of AZD8848: A Toll-like Receptor 7 Agonist Antedrug

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AZD8848 is a potent and selective Toll-like receptor 7 (TLR7) agonist designed as an inhaled "antedrug" for the treatment of asthma and allergic rhinitis. The rationale behind its development was to harness the Th1-polarizing effects of TLR7 activation within the lungs to counteract the underlying Th2-mediated inflammation characteristic of these diseases, while minimizing systemic side effects. This guide provides a comprehensive overview of the discovery, preclinical and clinical development of this compound, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, and safety profile. The synthesis of available data, including detailed experimental protocols and visual representations of key pathways, offers a technical resource for researchers in immunology, respiratory medicine, and drug development.

Introduction: The Rationale for a Localized TLR7 Agonist

Asthma is a chronic inflammatory disease of the airways often driven by a T-helper type 2 (Th2) immune response, leading to eosinophilic inflammation, mucus hypersecretion, and airway hyperresponsiveness. The "hygiene hypothesis" suggests that reduced exposure to certain infections in early life may predispose individuals to Th2-dominant allergic diseases. Toll-like receptors (TLRs) are key components of the innate immune system that recognize pathogen-associated molecular patterns and modulate adaptive immunity. TLR7, which recognizes single-stranded viral RNA, is a potent inducer of type I interferons (IFNs), which can suppress Th2 responses and promote a Th1 phenotype.

Systemic administration of TLR7 agonists has been explored for various indications but is often associated with influenza-like symptoms due to systemic cytokine release. To overcome this limitation, this compound was developed as an antedrug, a pharmacologically active compound designed to act locally at the site of administration and be rapidly metabolized into a significantly less active form upon entering systemic circulation. This approach aimed to confine the therapeutic effects of TLR7 agonism to the lungs, thereby offering a novel treatment paradigm for asthma with an improved safety profile.

Discovery and Preclinical Development

Compound Design and In Vitro Potency

This compound is an 8-oxoadenine derivative designed for rapid hydrolysis by plasma esterases. Its methyl ester form is the active drug, which is quickly converted to its corresponding carboxylic acid metabolite, AZ12432045, in the bloodstream. This metabolite is substantially less potent than the parent compound, minimizing systemic TLR7 activation.

Table 1: In Vitro Potency of this compound and its Metabolite

| Assay | This compound | AZ12432045 (Metabolite) |

| Human TLR7 Reporter Assay (HEK293 cells) | Potent Agonist | >100-fold less potent |

| IFNα Induction from human PBMCs | EC₅₀ = 4 nM | >1000-fold less active |

| IL-5 Inhibition from human T cells | IC₅₀ = 0.2–1.0 nM | >1000-fold less active |

| Human TLR8 Reporter Assay (HEK293 cells) | No activity up to 10 µM | Not reported |

Preclinical Pharmacokinetics and Efficacy

Preclinical studies in Brown Norway rats, a model for allergic airway inflammation, demonstrated the successful antedrug properties and efficacy of this compound.

Table 2: Preclinical Pharmacokinetics and Efficacy of this compound in Brown Norway Rats

| Parameter | Finding |

| Plasma Half-life | < 0.3 minutes |

| Peak Plasma Concentration (after lung dosing) | ~2 nM at 5 minutes |

| Lung Residence Time | >1000 nmol/kg maintained for over 5 hours |

| Efficacy (ovalbumin challenge model) | Dose-dependent suppression of BAL eosinophilia and IL-13. A single dose showed effects for up to 5 days. Weekly dosing showed efficacy 26 days after the final dose. |

Clinical Development

This compound has been evaluated in several clinical trials involving healthy volunteers and patients with mild asthma. These studies have assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of both inhaled and intranasal administration.

Pharmacokinetics in Humans

Consistent with its antedrug design, this compound is rapidly metabolized in human plasma, preventing systemic accumulation of the active drug. Following inhalation, plasma concentrations of this compound were very low, while the less active metabolite was detectable.

Pharmacodynamics and Efficacy

Clinical studies demonstrated target engagement in the lungs. Inhalation of this compound led to a dose-dependent increase in the IFN-inducible chemokine CXCL10 in the sputum of healthy volunteers. In patients with mild allergic asthma (NCT00999466), intranasal administration of this compound (60 μg once weekly for 8 weeks) resulted in a statistically significant reduction in the late asthmatic response (LAR) to allergen challenge.

Table 3: Clinical Efficacy of Intranasal this compound in Mild Asthma (NCT00999466)

| Outcome Measure | Result | p-value |

| Reduction in LAR fall in FEV₁ (1 week post-treatment) | 27% vs. placebo | 0.035 |

| Reduction in post-allergen AHR (1 week post-treatment) | Treatment ratio: 2.20 vs. placebo | 0.024 |

Safety and Tolerability

A single inhaled dose of this compound was generally well-tolerated in healthy volunteers. However, a second dose administered one week later resulted in a higher incidence of influenza-like symptoms, such as fever, headache, and myalgia. This was associated with an amplified systemic interferon response, as indicated by elevated plasma CXCL10 levels. In the study with mild asthmatics receiving intranasal this compound, the treatment was generally well-tolerated, with influenza-like symptoms being the most frequently reported adverse events.

Table 4: Adverse Events in a Multiple Ascending Dose Study in Healthy Volunteers (Inhalation)

| Dose | Adverse Events |

| Single Dose | Generally well-tolerated. |

| Second Dose (1 week later) | Increased incidence of influenza-like symptoms in more than half of participants, leading to study cessation. |

Table 5: Most Common Treatment-Related Adverse Events in Mild Asthmatics (Intranasal, NCT00999466)

| Adverse Event | This compound (60 µg) | Placebo |

| Influenza-like illness | More frequent | Less frequent |

| Headache | Reported | Reported |

| Nasal Dryness | Reported | Reported |

| Arthralgia | Reported | Reported |

| Pyrexia (Fever) | Reported | Reported |

Mechanism of Action

This compound acts as a selective agonist for TLR7, which is expressed on various immune cells, including plasmacytoid dendritic cells (pDCs) and B cells, within the endosomal compartment.

Binding of this compound to TLR7 initiates a signaling cascade through the adaptor protein MyD88. This leads to the activation of IRAK4 and TRAF6, and subsequently the phosphorylation and activation of interferon regulatory factor 7 (IRF7). Activated IRF7 translocates to the nucleus and drives the transcription of type I interferons. These interferons then act in an autocrine and paracrine manner to suppress the Th2 immune response and promote a Th1 phenotype, thereby addressing the underlying inflammation in allergic asthma.

Experimental Protocols

TLR7 Reporter Assay

AZD8848: A Technical Guide to its Chemical Structure, Synthesis, and Preclinical Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD8848 is a potent and selective agonist of Toll-like receptor 7 (TLR7) that has been investigated for the treatment of allergic asthma and rhinitis.[1][2][3][4] It is designed as an "antedrug," a pharmacologically active compound that is rapidly metabolized to a significantly less active form upon entering systemic circulation.[2] This design strategy aims to localize the therapeutic effect to the site of administration, such as the lungs, thereby minimizing systemic side effects often associated with TLR7 agonists. This technical guide provides an in-depth overview of the chemical structure, synthesis, and key preclinical data for this compound.

Chemical Structure and Properties

This compound is an 8-oxoadenine derivative. The core structure consists of a purine-like 8-oxoadenine scaffold, which is crucial for its TLR7 agonistic activity.

IUPAC Name: 2-(2-amino-9-(4-(3-(dimethylamino)propyl)benzyl)-2-butoxy-9H-purin-8(7H)-one) Molecular Formula: C29H43N7O5 Molecular Weight: 569.71 g/mol

A search for the specific SMILES and InChIKey did not yield a definitive result from the available search results.

Synthesis of this compound

The synthesis of this compound is based on the well-established chemistry of 8-oxoadenine derivatives. While the exact, step-by-step protocol for this compound is proprietary and detailed in patent literature (US20140045837), the general synthetic approach can be inferred from publications on similar compounds. The synthesis typically involves the construction of the 8-oxoadenine core followed by the introduction of the side chains at the N9 and C2 positions.

A representative synthetic scheme for a related 8-oxoadenine derivative is presented below. This should be considered a general guide to the synthesis of compounds in this class.

General Synthetic Scheme for 8-Oxoadenine Derivatives

Caption: Generalized synthetic pathway for 8-oxoadenine derivatives like this compound.

Quantitative Data Summary

The following table summarizes the key in vitro and in vivo activity, as well as pharmacokinetic parameters of this compound.

| Parameter | Species/System | Value | Reference(s) |

| In Vitro Activity | |||

| Human TLR7 (pEC50) | Recombinant HEK cells | 7.0 | |

| Rat TLR7 (pEC50) | Recombinant HEK cells | 6.6 | |

| IFNα Induction (EC50) | Human PBMCs | 4 nM | |

| IL-5 Inhibition (IC50) | Polyclonally stimulated T cells | 0.2 - 1.0 nM | |

| Human TLR8 Activity | Recombinant HEK cells | No activity up to 10 µM | |

| Pharmacokinetics | |||

| Half-life (in vitro) | Rat Blood | 0.2 min | |

| Half-life (in vitro) | Human Plasma | < 0.3 min | |

| Systemic Exposure | Brown Norway Rat (intratracheal) | Very low to undetectable | |

| In Vivo Efficacy | |||

| Ovalbumin Challenge Suppression | Brown Norway Rat (intratracheal, 0.3 mg/kg) | Significant suppression of eosinophilia and IL-13 |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are detailed methodologies for key experiments cited in the literature for this compound.

In Vitro IFNα Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)

This assay is a primary method for determining the potency of TLR7 agonists.

Objective: To measure the concentration-dependent induction of Interferon-alpha (IFNα) by this compound in human PBMCs.

Methodology:

-

PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend the isolated PBMCs in a suitable culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum) and seed in 96-well plates at a density of 1 x 10^6 cells/mL.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Add the diluted compound to the wells containing PBMCs. Include a vehicle control (e.g., DMSO) and a positive control (e.g., another known TLR7 agonist like R848).

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Supernatant Collection: After incubation, centrifuge the plates and collect the cell-free supernatant.

-

IFNα Quantification: Measure the concentration of IFNα in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Plot the IFNα concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Caption: Experimental workflow for IFNα induction assay in human PBMCs.

In Vivo Brown Norway Rat Allergy Model

This animal model is used to assess the efficacy of anti-allergic compounds in a relevant in vivo setting.

Objective: To evaluate the ability of this compound to suppress allergen-induced airway inflammation in a rat model of asthma.

Methodology:

-

Sensitization: Sensitize Brown Norway rats to ovalbumin (OVA) via intraperitoneal injections of OVA emulsified in an adjuvant (e.g., alum).

-

Compound Administration: Administer this compound intratracheally to the sensitized rats at various doses (e.g., 0.1-1 mg/kg). A vehicle control group should also be included.

-

Allergen Challenge: After a specified period following drug administration, challenge the rats with an aerosolized solution of OVA to induce an allergic response.

-

Bronchoalveolar Lavage (BAL): At a set time point after the OVA challenge (e.g., 24 hours), perform a bronchoalveolar lavage to collect cells and fluid from the lungs.

-

Cell Analysis: Perform total and differential cell counts on the BAL fluid to determine the number of eosinophils, a key marker of allergic inflammation.

-

Cytokine Analysis: Measure the levels of Th2 cytokines, such as IL-5 and IL-13, in the BAL fluid using ELISA.

-

Data Analysis: Compare the eosinophil counts and cytokine levels in the this compound-treated groups to the vehicle control group to determine the extent of suppression of the allergic response.

Caption: Workflow for the in vivo Brown Norway rat allergy model.

Signaling Pathway

This compound activates TLR7, which is located in the endosomal compartment of immune cells, particularly plasmacytoid dendritic cells (pDCs). Upon binding, TLR7 initiates a signaling cascade that leads to the production of type I interferons (e.g., IFNα) and other pro-inflammatory cytokines. This, in turn, modulates the adaptive immune response, promoting a shift from a Th2-dominated response (characteristic of allergic reactions) towards a Th1-dominated response.

Caption: Simplified signaling pathway of this compound via TLR7 activation.

Conclusion

This compound represents a promising therapeutic approach for allergic diseases by leveraging the immunomodulatory effects of TLR7 agonism in a localized manner. Its "antedrug" property is a key design feature aimed at enhancing its safety profile. The data summarized in this guide highlight its potent and selective activity in preclinical models. Further research and clinical development are necessary to fully elucidate its therapeutic potential in humans.

References

The Pharmacodynamics of Inhaled AZD8848: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD8848 is a potent and selective Toll-like receptor 7 (TLR7) agonist developed as an inhaled "antedrug" for the treatment of allergic asthma. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, detailing its mechanism of action, preclinical and clinical effects, and the experimental protocols used in its evaluation. The antedrug concept is central to the design of this compound; it is a metabolically labile ester that is highly potent at the site of administration (the lung) but is rapidly hydrolyzed by plasma esterases to a significantly less active carboxylic acid metabolite upon entering systemic circulation.[1] This design aims to maximize local therapeutic effects while minimizing systemic adverse events often associated with TLR7 agonists.[1][2]

Mechanism of Action: TLR7 Agonism in the Airways

This compound exerts its effects by activating TLR7, a pattern recognition receptor primarily expressed on the endosomal membranes of various immune cells, including plasmacytoid dendritic cells (pDCs), B cells, and macrophages.[2][3] As a TLR7 agonist, this compound mimics viral single-stranded RNA, triggering a downstream signaling cascade that shifts the immune response from a T-helper type 2 (Th2) dominant phenotype, characteristic of allergic asthma, towards a T-helper type 1 (Th1) response.

Upon binding to TLR7, this compound initiates the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88). This leads to the formation of a complex with IL-1 receptor-associated kinases (IRAKs), particularly IRAK1 and IRAK4, and subsequent interaction with TNF receptor-associated factor 6 (TRAF6). This signaling cascade culminates in the activation of two key transcription factors:

-

Nuclear Factor-kappa B (NF-κB): Promotes the transcription of pro-inflammatory cytokines.

-

Interferon Regulatory Factor 7 (IRF7): Drives the production of type I interferons (IFN-α/β).

The upregulation of type I interferons is crucial for the therapeutic effect of this compound in asthma. IFNs can suppress Th2 cytokine production (e.g., IL-4, IL-5, IL-13), thereby reducing eosinophilic inflammation, mucus production, and airway hyperresponsiveness (AHR), which are hallmarks of allergic asthma.

Preclinical Pharmacodynamics

In Vitro Studies

The potency and selectivity of this compound were characterized in a variety of in vitro assays.

Table 1: In Vitro Activity of this compound and its Metabolite

| Assay | Cell Type | Parameter | This compound EC50/IC50 (nM) | Metabolite (AZ12432045) EC50/IC50 (nM) |

| TLR7 Reporter Assay | HEK293 cells | NF-κB activation | ~1 | >100 |

| IFN-α Production | Human PBMCs | IFN-α release | 4 | >1000 |

| IL-5 Inhibition | PHA-stimulated human PBMCs | IL-5 release | 0.2 - 1.0 | >1000 |

| TLR8 Activity | - | - | No activity up to 10 µM | Not reported |

Data compiled from Delaney et al., 2016.

-

TLR7 Reporter Gene Assay:

-

Human embryonic kidney (HEK) 293 cells were engineered to express human TLR7.

-

Cells were co-transfected with a reporter gene construct, typically NF-κB linked to a secreted alkaline phosphatase (SEAP) or luciferase gene.

-

Cells were incubated with varying concentrations of this compound or its metabolite.

-

Reporter gene expression was quantified as a measure of TLR7 activation.

-

-

Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs):

-

PBMCs were isolated from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Cells were cultured in RPMI 1640 medium supplemented with fetal bovine serum and antibiotics.

-

For IFN-α induction, PBMCs were stimulated with various concentrations of this compound for 24 hours.

-

For IL-5 inhibition, PBMCs were stimulated with phytohemagglutinin (PHA) in the presence of varying concentrations of this compound for 48 hours.

-

Supernatants were collected, and cytokine concentrations were measured by enzyme-linked immunosorbent assay (ELISA) or multiplex bead array.

-

In Vivo Studies (Ovalbumin-Sensitized Brown Norway Rat Model)

The efficacy of this compound was evaluated in a Brown Norway rat model of allergic asthma, which is known to exhibit a strong Th2-type response to allergens.

Table 2: In Vivo Efficacy of this compound in a Rat Model of Allergic Asthma

| Treatment Regimen | Endpoint | Effect of this compound |

| Acute Dosing (24h pre- and post-challenge) | Bronchoalveolar Lavage (BAL) Eosinophilia | Significant inhibition |

| BAL IL-13 Levels | Significant inhibition | |

| Chronic Dosing (8 weekly doses) | BAL Eosinophilia (26 days post-last dose) | Sustained significant inhibition |

| BAL IL-13 Levels (26 days post-last dose) | Sustained significant inhibition |

Data compiled from Delaney et al., 2016.

-

Sensitization: Male Brown Norway rats were sensitized by intraperitoneal injections of ovalbumin (OVA) mixed with an adjuvant (e.g., alum) on days 0 and 14.

-

Drug Administration: this compound was administered intranasally or via inhalation at specified doses and time points relative to the allergen challenge.

-

Allergen Challenge: On day 21, rats were challenged with an aerosolized solution of OVA.

-

Endpoint Analysis (24-72 hours post-challenge):

-

Bronchoalveolar Lavage (BAL): The lungs were lavaged with saline. The BAL fluid was collected to determine total and differential cell counts (specifically eosinophils) and cytokine levels (e.g., IL-13) by ELISA.

-

Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor agent like methacholine was measured using whole-body plethysmography to assess changes in airway resistance and compliance.

-

Clinical Pharmacodynamics

The pharmacodynamic effects of inhaled this compound have been investigated in healthy volunteers and patients with mild allergic asthma.

Study in Healthy Volunteers (NCT01560234, NCT01818869)

A study in healthy volunteers assessed the safety, tolerability, and pharmacodynamic effects of single and multiple ascending doses of inhaled this compound.

Table 3: Pharmacodynamic Effects of Inhaled this compound in Healthy Volunteers

| Dose | Endpoint | Observation |

| Single Ascending Dose | Sputum CXCL10 | Dose-dependent increase, demonstrating target engagement in the lung. |

| Plasma CXCL10 | Dose-dependent increase, suggesting systemic spillover of the local inflammatory response. | |

| Multiple Ascending Dose (one week apart) | Systemic IFN Signal | Amplified systemic interferon signal after the second dose. |

| Adverse Events | Significant influenza-like symptoms in over half of the participants after the second dose. |

Data compiled from Delaney et al., 2016.

Study in Patients with Mild Allergic Asthma (NCT00999466)

A randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of intranasal this compound (60 µg weekly for 8 weeks) in patients with mild allergic asthma.

Table 4: Efficacy of Intranasal this compound in Patients with Mild Allergic Asthma

| Endpoint | Timepoint | This compound vs. Placebo | p-value |

| Late Asthmatic Response (LAR) - Average fall in FEV1 | 1 week post-last dose | 27% reduction | 0.035 |

| 4 weeks post-last dose | No significant difference | >0.05 | |

| Airway Hyperresponsiveness (AHR) to methacholine | 1 week post-last dose | Significant reduction (treatment ratio: 2.20) | 0.024 |

| 4 weeks post-last dose | No significant difference | >0.05 | |

| Sputum Eosinophils | 1 week post-last dose | No significant effect | >0.05 |

| Sputum Th2 Cytokines | 1 week post-last dose | No significant effect | >0.05 |

Data compiled from Leaker et al., 2019.

-

Patient Population: Patients with a clinical diagnosis of mild-to-moderate allergic asthma and a confirmed late asthmatic response (LAR) to an inhaled allergen.

-

Study Design: A double-blind, placebo-controlled, randomized, parallel-group trial.

-

Treatment: Patients received 8 once-weekly intranasal doses of this compound (60 µg) or placebo.

-

Allergen Challenge: Allergen challenge tests were performed at baseline and at 1 and 4 weeks after the final dose of the study drug to induce an asthmatic response.

-

Efficacy Assessments:

-

Late Asthmatic Response (LAR): The primary outcome was the fall in forced expiratory volume in 1 second (FEV1) during the late phase (3-7 hours) after the allergen challenge.

-

Airway Hyperresponsiveness (AHR): A methacholine challenge test was performed to determine the provocative concentration of methacholine causing a 20% fall in FEV1 (PC20).

-

Sputum Analysis: Induced sputum was collected to measure eosinophil counts and Th2 cytokine levels.

-

Summary and Conclusion

Inhaled this compound is a selective TLR7 agonist designed as an antedrug to restrict its pharmacodynamic effects to the lungs. Preclinical studies demonstrated its potency in activating TLR7, inhibiting Th2 responses, and its efficacy in a rat model of allergic asthma with a durable effect.

Clinical studies in healthy volunteers confirmed target engagement in the lung, as evidenced by increased sputum CXCL10. However, these studies also revealed that even with the antedrug design, a local type I interferon response could spill over systemically, leading to influenza-like symptoms, particularly after a second dose. In patients with mild allergic asthma, intranasal administration of this compound attenuated the late asthmatic response and airway hyperresponsiveness one week after the cessation of treatment. This effect, however, was not sustained at four weeks.

The pharmacodynamic profile of this compound highlights both the potential and the challenges of using inhaled TLR7 agonists for the treatment of asthma. While local TLR7 activation can modulate the allergic response in the airways, managing the systemic spillover of the induced interferon response remains a critical hurdle for the therapeutic application of this class of drugs.

References

- 1. Potential value of pharmacological agents acting on toll-like receptor (TLR) 7 and/or TLR8 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tolerability in man following inhalation dosing of the selective TLR7 agonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological characterization of a novel class of toll-like receptor 7 agonists designed to have reduced systemic activity - PMC [pmc.ncbi.nlm.nih.gov]

AZD8848 Preclinical Research: A Technical Whitepaper

This document provides an in-depth technical guide to the preclinical research findings for AZD8848, a selective Toll-like receptor 7 (TLR7) agonist. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a novel Toll-like receptor 7 (TLR7) agonist developed for the potential treatment of asthma and allergic rhinitis.[1][2][3] Many patients with asthma exhibit a T-helper type 2 (Th2) driven inflammation in the lungs.[4][5] TLR7 agonists, by inducing type I interferons, can inhibit these Th2 responses. However, systemic administration of TLR7 agonists often leads to influenza-like symptoms due to the systemic induction of type I interferons. To mitigate this, this compound was designed as an "antedrug"—a topically active compound that is rapidly metabolized into a significantly less active form upon entering systemic circulation, thereby confining its primary pharmacological effects to the site of administration, such as the lungs.

Mechanism of Action

This compound functions by selectively activating TLR7, a key receptor in the innate immune system. This activation primarily occurs in plasmacytoid dendritic cells and other TLR7-expressing cells within the lung. The binding of this compound to TLR7 initiates an intracellular signaling cascade through the MyD88-dependent pathway. This cascade leads to the activation of crucial transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7). The activation of these factors results in the transcription and subsequent production of Type I interferons (e.g., IFNα) and various pro-inflammatory cytokines and chemokines, such as CXCL10. The locally produced Type I interferons are crucial for modulating the immune response, particularly by up-regulating Th1 responses and down-regulating the Th2 responses characteristic of allergic asthma.

The Antedrug Concept

The core design principle of this compound is its "antedrug" nature, intended to maximize local efficacy in the lungs while minimizing systemic side effects. This compound is a metabolically unstable ester that, upon entering the systemic circulation, is rapidly hydrolyzed by plasma esterases (like butyrylcholinesterase) into its constituent acid metabolite, AZ12432045. This metabolite is significantly less potent (at least 100-fold) than the parent compound, effectively inactivating the drug systemically and limiting the potential for widespread, off-target immune activation.

Preclinical and Clinical Pharmacology Data

This compound was demonstrated to be a potent TLR7 agonist in cellular assays. Its key feature is its rapid degradation in plasma, which underpins its antedrug profile and ensures a lack of systemic exposure.

| Parameter | Species/Matrix | Value | Citation |

| Potency vs. Metabolite | Human TLR7 | AZ12432045 is ≥100x less potent than this compound | |

| Plasma Half-life | Human & Rat Plasma | < 0.3 minutes | |

| Maximal Plasma Conc. | Human (Inhaled) | < 0.1 nmol/L | |

| Systemic Exposure Margin | Human TLR7 EC50 | >1000-fold above max plasma concentration |

In a Brown Norway rat model of allergic inflammation, inhaled this compound showed potent and long-lasting efficacy. The data indicate that even with its short half-life, repeated local stimulation can induce a sustained inhibitory state against allergic inflammation.

| Model | Dosing Regimen | Endpoint | Result | Citation |

| Brown Norway Rat | Single Dose | BAL Eosinophilia & IL-13 | Dose-dependent suppression | |

| Brown Norway Rat | Single Dose | Duration of Effect | Up to 5 days | |

| Brown Norway Rat | 8 Weekly Doses | BAL Eosinophilia & IL-13 | Significant inhibition 26 days after last dose |

Studies in healthy volunteers and patients with mild asthma confirmed target engagement and clinical efficacy. Inhalation of this compound led to a dose-dependent increase in local interferon-regulated gene expression.

| Population | Dosing Regimen | Endpoint | Result | Citation |

| Healthy Volunteers | Single Inhaled Dose (30 µg) | Sputum CXCL10 Protein | Statistically significant increase at 24h | |

| Healthy Volunteers | Single Inhaled Dose (15 & 30 µg) | Sputum IFN-regulated gene RNA (CCL8, MX2, CCL2, IFIT2) | Significant dose-dependent increases | |

| Mild Asthma Patients | 60 µg Intranasal, 8 Weekly Doses | Average LAR Fall in FEV₁ (1 week post-treatment) | 27% reduction vs. placebo (p=0.035) | |

| Mild Asthma Patients | 60 µg Intranasal, 8 Weekly Doses | Post-allergen AHR (1 week post-treatment) | Treatment ratio: 2.20 (p=0.024) vs. placebo |

Experimental Protocols

-

Cell Line: Human Embryonic Kidney (HEK) cells engineered to express recombinant human TLR7 and a reporter gene (e.g., secreted alkaline phosphatase or luciferase) under the control of an NF-κB-inducible promoter.

-

Method: Cells were incubated with varying concentrations of this compound, its metabolite AZ12432045, and the reference TLR7 agonist R848.

-

Analysis: After incubation, the activity of the reporter gene was measured to determine the concentration-response curve and calculate EC₅₀ values. Potency was expressed relative to the response produced by R848.

-

Matrix: Freshly collected human and rat plasma containing esterases.

-

Method: this compound was spiked into the plasma at a known concentration and incubated at 37°C. Aliquots were taken at various time points.

-

Analysis: The reaction was quenched (e.g., with acetonitrile), and the remaining concentration of this compound was quantified using liquid chromatography-mass spectrometry (LC-MS). The half-life was calculated from the rate of disappearance.

-

Animal Model: Brown Norway rats, which are susceptible to developing allergic airway inflammation.

-

Sensitization: Rats were sensitized to ovalbumin (OVA) via intraperitoneal injections.

-

Dosing: this compound or vehicle was administered directly to the lungs via inhalation or intratracheal instillation at specified times relative to the allergen challenge.

-

Challenge: Rats were challenged with an aerosolized solution of OVA to induce an allergic response.

-

Analysis: 24-48 hours post-challenge, bronchoalveolar lavage (BAL) was performed. BAL fluid was analyzed for eosinophil counts (using microscopy) and IL-13 levels (using ELISA).

-

Sample Collection: Sputum was induced from human subjects using standard methodology (inhalation of nebulized hypertonic saline).

-